molecular formula C23H28N2O4S B7697800 2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide

2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide

Cat. No. B7697800
M. Wt: 428.5 g/mol
InChI Key: NTIYCONBZQQAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide, also known as PEPAM, is a compound that has been extensively studied in scientific research. It is a member of the sulfonamide class of compounds and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of GABA on the receptor and increasing its activity. This leads to an increase in inhibitory neurotransmission in the brain, resulting in sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including sedation, anxiolysis, anticonvulsant activity, and muscle relaxation. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide is a useful tool for studying the function of GABA receptors in the brain, and its specific binding to the GABA-A receptor makes it a valuable tool for investigating the molecular mechanisms underlying sedative and anxiolytic effects. However, its effects on other neurotransmitter systems and its potential for off-target effects must be carefully considered.

Future Directions

There are many potential future directions for research involving 2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide. One area of interest is the development of new drugs that target the GABA-A receptor and have improved efficacy and fewer side effects. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of this compound on the GABA-A receptor and its potential for off-target effects.

Synthesis Methods

2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide can be synthesized through a multistep process involving the reaction of propylamine, acetone, and 2-phenylethylamine with methanesulfonyl chloride. The resulting compound can then be purified through a variety of methods, including column chromatography.

Scientific Research Applications

2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide has been used extensively in scientific research as a tool to study the function of GABA receptors in the brain. It has been found to bind specifically to the GABA-A receptor, which is the primary target for many anxiolytic and sedative drugs.

properties

IUPAC Name

3-(benzylsulfamoyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-29-21-13-12-20(23(26)24-15-14-18-8-4-2-5-9-18)16-22(21)30(27,28)25-17-19-10-6-3-7-11-19/h3,6-8,10-13,16,25H,2,4-5,9,14-15,17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIYCONBZQQAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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